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Compound of Interest

Compound Name: (~13~C_6_)Phenylacetic acid

Cat. No.: B3432334

An In-Depth Technical Guide to (*3Ce)Phenylacetic Acid: Properties, Synthesis, and
Applications in Quantitative Analysis and Metabolic Research

Introduction

(3Ce)Phenylacetic acid is the stable isotope-labeled (SIL) form of phenylacetic acid (PAA), a
naturally occurring auxin in plants and a significant biomarker in biomedical research. In the
fields of analytical chemistry, metabolomics, and drug development, the pursuit of accuracy and
precision is paramount. The introduction of six 13C atoms into the phenyl ring of PAA creates a
molecule with a mass shift of +6 Da compared to its natural counterpart. This seemingly simple
modification results in an indispensable tool for researchers. While chemically identical in
reactivity and physical behavior to the unlabeled analyte, its distinct mass allows it to serve as
a "gold standard" internal standard for quantitative mass spectrometry.

This guide, written from the perspective of a Senior Application Scientist, provides a
comprehensive technical overview of (33Cs)Phenylacetic acid. It moves beyond simple data
recitation to explain the causality behind its synthesis, the rationale for its application, and the
self-validating nature of the protocols in which it is employed. We will explore its core
identifiers, synthesis workflow, critical role in eliminating analytical variability, and detailed
methodologies for its use in quantitative and metabolic tracer studies.

Section 1: Core Identifiers and Physicochemical
Properties
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Precise identification is the foundation of any chemical workflow. (33Cs)Phenylacetic acid is
distinguished by a set of unique identifiers that ensure traceability and proper use in
experimental and regulatory contexts.

Table 1: Key Identifiers for (33Cs)Phenylacetic Acid

Identifier Value Source
CAS Number 1173020-54-6 [1][2]
2-((1,2,3,4,5,6-
IUPAC Name 13Ce)cyclohexatrienyl)acetic [1]
acid
Molecular Formula 13C6C2Hs02 [1]
Linear Formula 13CeHsCH2CO2H [2]

1S/C8H802/c9-8(10)6-7-4-2-1-
3-5-7/h1-5H,6H2,

InChl _ [1][2]
(H,9,10)/i1+1,2+1,3+1,4+1,5+1
7+1
WLIVXDMOQOGPHL-

InChliKey [1][2]

ZXINGCBISA-N

OC(=0)C[13c]1[13cH][13cH]
SMILES 2]
[13cH][13cH][13cH]1

PubChem CID 66995338 [1]
EC Number 693-497-4 [1]
MDL Number MFCD08702801 [2]

The physicochemical properties of (:3Cs)Phenylacetic acid are virtually identical to those of its
unlabeled form, a critical feature for its function as an internal standard. This ensures it
behaves similarly during extraction, chromatography, and ionization.

Table 2: Physicochemical Properties of (33Cs)Phenylacetic Acid
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Property Value Source
Molecular Weight 142.10 g/mol [1112]
Exact Mass 142.07255851 Da [1]

Isotopic Purity

=99 atom % 13C

[2]

Physical Form Solid [2]
Melting Point 77-79 °C (lit.) [2]
Boiling Point 265 °C (lit.) [2]
Density 1.128 g/mL at 25 °C [2]
Mass Shift M+6 [2]

Section 2: Synthesis and Isotopic Purity

The synthesis of a stable isotope-labeled compound is a meticulous process designed to

ensure the precise incorporation of heavy isotopes and maintain high chemical purity. While

multiple synthetic routes to phenylacetic acid exist, a common strategy for producing the 3Ce-

labeled version involves starting with 3Ce-benzene or a derivative like *3Ce-phenol.[3][4] The

goal is to build the acetic acid side chain onto the fully labeled aromatic ring.

A plausible and robust synthetic pathway mirrors the classic hydrolysis of benzyl cyanide,

beginning with the formation of 13Ce-benzyl cyanide.

Friedel-Crafts

CICHz0CH3
i e Cyanation e Acid Hydrolysis
Chloromet thylation CaEenzvichioce) (e.g., NaCN) CuBenzviCvaide (e.9., H2S04, H20)

(13Cs)Phenylacetic Acid

Click to download full resolution via product page

Conceptual workflow for the synthesis of (3Cs)Phenylacetic acid.

Causality Behind the Workflow:

o Starting Material: 13Ce-Benzene is the logical precursor, ensuring the stable isotopes are

locked into the chemically robust aromatic ring from the outset.
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e Side-Chain Formation: The two-step conversion via benzyl chloride and benzyl cyanide is a
classic, high-yielding method for adding a carboxymethyl group to a benzene ring.[3][5]

e Hydrolysis: Acid-catalyzed hydrolysis is a reliable method for converting the nitrile group (-
CN) of benzyl cyanide into a carboxylic acid (-COOH).[3]

Isotopic Purity: The "99 atom % 3C" specification is critical.[2] It signifies that at least 99% of
the molecules in the standard contain six 13C atoms. This high level of enrichment is necessary
to prevent isotopic interference with the analyte signal (M, M+1, M+2) from the naturally
occurring 13C in unlabeled phenylacetic acid. Purity is confirmed using high-resolution mass
spectrometry, which can resolve the distinct mass of the fully labeled compound from any
partially labeled or unlabeled species.

Section 3: The Critical Role of (**Cs)Phenylacetic
Acid as an Internal Standard

Expertise & Experience: The Problem of Analytical Variability In any quantitative analysis,
especially with complex biological matrices like plasma, urine, or tissue homogenates, the
analyte is subject to losses and variability at every step. This includes incomplete extraction,
degradation, inconsistent sample injection, and fluctuations in mass spectrometer ionization
(ion suppression or enhancement). Without a proper control, it is impossible to know if a low
signal is due to a low concentration in the original sample or simply poor recovery during the
workflow.

Trustworthiness: The "Gold Standard” Solution This is where (33Ce)Phenylacetic acid provides a
self-validating system.[6][7] By adding a known quantity of the SIL standard to the sample at
the very beginning of the workflow, we introduce a perfect proxy for the analyte.

 |dentical Behavior: Because its chemical structure and properties are virtually identical to the
unlabeled PAA, it experiences the exact same losses and ionization effects.

 Distinct Detection: Despite behaving identically, the mass spectrometer can easily distinguish
it from the analyte due to its +6 Da mass difference.

» Reliable Quantification: The final quantification is based on the ratio of the analyte's signal to
the internal standard's signal. Since both are affected proportionally by any experimental
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variability, the ratio remains constant and directly reflects the analyte's true initial
concentration. This ratiometric approach cancels out errors and ensures the data is accurate
and reproducible.[8]

Sample Preparation
Biological Sample
(Unknown [Analyte])

Spike with Known Amount
of (13Cs)PAA (1S)
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Workflow demonstrating the use of a SIL internal standard.

Section 4: Experimental Protocols and Applications

Application 1: Quantitative Analysis of Phenylacetic
Acid in Biological Matrices

This protocol provides a robust methodology for the determination of PAA in biological samples
(e.g., plasma, plant tissue extract) using Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS). The method is based on the principles of stable isotope dilution.[9][10]

Step-by-Step Methodology:
o Sample Preparation & Spiking:

o To 100 pL of plasma or 100 mg of homogenized plant tissue, add 300 pL of ice-cold
acetonitrile containing the (33Ces)Phenylacetic acid internal standard (e.g., at a final
concentration of 50 ng/mL).

o Causality: Acetonitrile precipitates proteins and disrupts cell membranes, releasing the
analyte while simultaneously introducing the internal standard at the earliest possible
stage to account for all subsequent variations.

o Extraction:
o Vortex the mixture vigorously for 2 minutes.

o Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell
debris.

o Transfer the supernatant to a new microcentrifuge tube.
e Solvent Evaporation and Reconstitution:

o Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 30°C.
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o Reconstitute the dried residue in 100 pL of the initial mobile phase (e.g., 95% Water/5%
Acetonitrile with 0.1% Formic Acid).

o Causality: Evaporation concentrates the analyte, and reconstitution in the mobile phase
ensures compatibility with the LC system and improves chromatographic peak shape.

e LC-MS/MS Analysis:
o Inject 5-10 pL of the reconstituted sample onto the LC-MS/MS system.

o The system is operated in Multiple Reaction Monitoring (MRM) mode, which provides
excellent selectivity and sensitivity.

Table 3: Typical LC-MS/MS Parameters
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Parameter Setting Rationale
Provides good retention and
C18 reversed-phase (e.g., 2.1 separation for moderately
LC Column

x 100 mm, 1.8 pm)

polar acidic compounds like
PAA.

Mobile Phase A

0.1% Formic Acid in Water

Acidifies the mobile phase to
ensure PAAis in its neutral
form, improving retention on
the C18 column.

Mobile Phase B

0.1% Acetonitrile with 0.1%

Organic solvent for eluting the

Formic Acid analyte.
) A typical flow rate for analytical
Flow Rate 0.3 mL/min
LC-MS.
_ A standard gradient to elute
) 5% B to 95% B over 5 min,
Gradient the analyte and wash the

hold 2 min, re-equilibrate

column.

lonization Mode

Electrospray lonization (ESI),

Negative

The carboxylic acid group
readily loses a proton to form a
negative ion [M-H]~, which is

ideal for detection.

MRM Transition (PAA)

1351 - 91.1

Precursor ion [M-H]~
fragments to the stable
tropylium cation fragment upon
loss of COa.

MRM Transition (13Ce-PAA)

1411 - 971

The same fragmentation
occurs, but the fragment
retains the six 13C atoms,
maintaining the +6 Da mass
shift.

e Data Analysis:
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o A calibration curve is generated by plotting the peak area ratio (PAA / 3Ce-PAA) against
known concentrations of unlabeled PAA standards.

o The concentration of PAA in the unknown samples is then calculated from this curve using
their measured peak area ratios.

Application 2: Metabolic Tracer Studies

(33Cs)Phenylacetic acid is an excellent tool for tracing metabolic pathways in vivo or in vitro.[9]
[11] By introducing the labeled compound into a biological system, researchers can track the
incorporation of the 3C atoms into downstream metabolites. This is particularly valuable in
plant science for studying how PAA is conjugated to amino acids or sugars.[12][13]

Introduce (33Ce)PAA (et
to Biological System y Extract Metabolites
(e.g., Plant Cells) (Metabolism Occurs)

Identify 13C-Labeled
Metabolites
(e.g., 3Cs-PAA-Glutamate,
13Ce-PAA-Glucose)

LC-MS/MS Analysis
(Full Scan or
Precursor lon Scan)

Click to download full resolution via product page

Workflow for a metabolic tracer experiment using (*3Ces)PAA.

In this workflow, the mass spectrometer is used not just for quantification but for discovery. By
searching the data for masses corresponding to potential PAA conjugates with the
characteristic +6 Da mass shift, novel metabolites and metabolic pathways can be identified
and confirmed.

Section 5: Safety, Handling, and Storage

While stable isotope-labeled compounds are not typically more hazardous than their unlabeled
counterparts, all chemicals must be handled with appropriate care. The safety profile for
(33Cs)Phenylacetic acid is based on data for phenylacetic acid.

Table 4: Safety and Handling Information
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Category

Guideline

Source

Hazard Classification

Causes serious eye irritation
(H319). Causes skin irritation
(H315). May cause respiratory
irritation (H335).

[2](14]

Signal Word

Warning

[2]

Personal Protective Equipment
(PPE)

Safety goggles, chemical-
resistant gloves (e.g., Nitrile
rubber), N95 dust mask, lab
coat.

[2][15]

Handling

Use in a well-ventilated area or
fume hood. Avoid dust
formation. Avoid contact with
skin, eyes, and clothing. Wash
hands thoroughly after
handling.

[15][16]

Storage

Keep container tightly closed.
Store in a cool, dry, and well-
ventilated place away from
incompatible materials like
strong oxidants and strong

bases.

[16][17]

Spill Response

Sweep up spilled solid
material, avoiding dust
generation. Place in a suitable,
closed container for disposal.
Do not let chemical enter the

environment.

[15][17]
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Rinse cautiously with water for
several minutes. Remove
] ) contact lenses, if present and
First Aid (Eyes) ) o [14]
easy to do. Continue rinsing. If
irritation persists, get medical

attention.

Wash off with soap and plenty
First Aid (Skin) of water. If skin irritation [14]

occurs, get medical advice.

Conclusion

(13Ce)Phenylacetic acid is more than just a chemical reagent; it is an enabling tool for
generating high-fidelity scientific data. Its design as a stable isotope-labeled analog of
phenylacetic acid makes it the ideal internal standard, providing a self-validating mechanism to
overcome the inherent variability of complex analytical workflows. This allows for accurate and
reproducible quantification of PAA in diverse matrices, from clinical samples to plant tissues.
Furthermore, its utility as a metabolic tracer empowers researchers to map and understand the
intricate biochemical pathways that govern life. For any laboratory engaged in quantitative
analysis or metabolomics involving phenylacetic acid, the use of (33Ces)PAA is a requisite for
achieving the highest standards of scientific integrity and trustworthiness.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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